3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10/h10H,1-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJFVIFIDBVNOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Reagents
| Compound/Reagent | Role | Typical Source/Preparation |
|---|---|---|
| Oxolane-2-carboxylic acid | Acyl donor | Commercially available or synthesized |
| Piperazine | Nucleophile (amine source) | Commercially available |
| Coupling agents (e.g., EDCI, DCC) | Facilitate amide bond formation | Common peptide coupling reagents |
| Bases (e.g., triethylamine) | Acid scavenger | Commercially available |
| Solvents (e.g., dichloromethane, tetrahydrofuran) | Reaction medium | Anhydrous grade preferred |
| Acid/base for workup | Purification | HCl, NaOH, or other aqueous solutions |
Amide Bond Formation
- The oxolane-2-carboxylic acid is first activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like dichloromethane or tetrahydrofuran.
- The activated intermediate is then reacted with piperazine under stirring conditions at controlled temperatures (0–25°C) to form the amide linkage at the piperazine nitrogen.
- Triethylamine or another base is added to neutralize the acid generated during coupling.
Introduction of Propanoic Acid Side Chain
- The propanoic acid moiety can be introduced by reacting the secondary amine of the piperazine ring with a suitable propanoic acid derivative (e.g., 3-bromopropanoic acid or its ester).
- This alkylation or acylation step is performed under basic conditions, often with sodium hydride or potassium carbonate as a base, in polar aprotic solvents like dimethylformamide.
- Protection of sensitive groups may be necessary to prevent side reactions.
Purification and Isolation
- After completion of the reaction, the mixture is subjected to aqueous workup to remove inorganic salts and byproducts.
- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by recrystallization from suitable solvents (e.g., ethanol-water mixtures) or by chromatographic techniques such as silica gel column chromatography.
- Final drying under vacuum yields the pure this compound.
Reaction Conditions and Parameters
| Step | Conditions | Notes |
|---|---|---|
| Activation of acid | 0–25°C, 1–3 hours | Use of coupling agent; anhydrous solvent |
| Amide bond formation | Room temperature, 2–6 hours | Stirring under inert atmosphere preferred |
| Alkylation/acylation | 50–80°C, 4–12 hours | Base-promoted; polar aprotic solvent |
| Workup | Aqueous acid/base extraction | Neutralize and remove impurities |
| Purification | Recrystallization or chromatography | Solvent choice affects yield and purity |
Research Findings and Optimization Notes
- Yield Optimization: Use of coupling agents like EDCI in combination with hydroxybenzotriazole (HOBt) improves the amide bond formation yield and reduces side reactions.
- Solvent Effects: Tetrahydrofuran and dichloromethane provide good solubility and reaction rates; however, solvent choice may be adjusted based on scale and environmental considerations.
- Temperature Control: Maintaining low temperatures during activation prevents decomposition of sensitive intermediates.
- Purity Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and confirm product purity.
- Scale-Up Considerations: Stirring efficiency, temperature control, and reagent addition rates are critical for reproducibility and yield in large-scale synthesis.
Summary Table of Preparation Process
| Stage | Key Reagents/Conditions | Outcome | Comments |
|---|---|---|---|
| Acid Activation | Oxolane-2-carboxylic acid + EDCI + base | Activated ester intermediate | Use dry solvents, inert atmosphere |
| Amide Coupling | Activated ester + piperazine + base | Formation of amide bond | Monitor by TLC/HPLC |
| Propanoic Acid Introduction | Piperazine amide + 3-bromopropanoic acid + base | Alkylation/acylation to introduce propanoic acid | Control temperature to avoid side reactions |
| Workup & Purification | Aqueous extraction, drying, recrystallization | Pure this compound | Confirm by NMR, HPLC |
Chemical Reactions Analysis
Types of Reactions
3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions where the piperazine ring can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and substituted piperazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating neurological disorders, cancer, and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound can bind to these targets and either inhibit or activate their function, depending on the context. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
The compound’s structural analogs differ primarily in the substituents attached to the piperazine nitrogen. Key comparisons include:
3-(4-(Tetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)propanoic acid
- Structure : Replaces the oxolane ring with a tetrahydro-2H-thiopyran (sulfur-containing six-membered ring).
- Molecular Formula : C₁₂H₂₂N₂O₂S .
- Key Differences: The sulfur atom increases molecular weight (258.38 g/mol vs. 256.30 g/mol for the original compound) and alters electronic properties.
3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic Acid Dihydrochloride
- Structure : Substitutes oxolane-carbonyl with a pyridin-2-yl group and is formulated as a dihydrochloride salt.
- Molecular Formula : C₁₂H₁₆Cl₂N₃O₂ (salt form) .
- Key Differences :
3-[4-(2-Chlorophenyl)piperazin-1-yl]propanoic Acid
Functional Group Modifications
3-(4-{[(5S)-3-(4-Carbamimidoylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}piperazin-1-yl)propanoic Acid
- Structure: Incorporates an oxazolidinone ring and a carbamimidoylphenyl group.
- Molecular Formula : C₁₈H₂₅N₅O₄ .
- The carbamimidoyl group (-C(NH₂)₂⁺) introduces a positively charged moiety, enhancing solubility and electrostatic interactions with nucleic acids or enzymes .
3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic Acid Dihydrochloride
Physicochemical and Pharmacological Implications
Biological Activity
3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid is a synthetic compound classified within the piperazine derivatives. Its molecular formula is C12H20N2O4, with a molecular weight of approximately 256.3 g/mol. This compound has garnered attention for its potential therapeutic applications in treating various medical conditions, particularly neurological disorders, cancer, and infectious diseases.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This compound can modulate the activity of these targets, either inhibiting or activating their functions depending on the biological context. Key pathways influenced by this compound may include:
- Signal Transduction : Modulating intracellular signaling cascades.
- Gene Expression Regulation : Influencing transcription factors and gene expression.
- Metabolic Processes : Affecting metabolic pathways involved in cellular homeostasis.
Therapeutic Applications
Research indicates that this compound may have significant implications in various therapeutic areas:
- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, which could be beneficial in conditions like Alzheimer's and Parkinson's diseases.
- Cancer Treatment : The compound has been evaluated for its antitumor properties, showing promise in inhibiting tumor cell proliferation.
- Infectious Diseases : Its biochemical properties suggest potential use as an antimicrobial agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of piperazine derivatives, including this compound:
- Antitumor Activity : A study explored the synthesis of various piperazine derivatives and their antitumor activities against mouse lymphoma cells. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting that modifications to the piperazine structure can enhance biological activity .
- Antimicrobial Properties : Another research effort focused on the antimicrobial efficacy of synthesized compounds similar to this compound. The findings demonstrated a correlation between structural modifications and increased antimicrobial potency, highlighting the importance of functional groups in enhancing biological activity .
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of piperazine derivatives indicated that certain compounds can protect neuronal cells from oxidative stress, a common pathway in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparisons with other piperazine derivatives:
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 3-(4-(tert-Butoxycarbonyl)piperazin-1-yl)propanoic acid | tert-butoxycarbonyl protecting group | Similar therapeutic applications |
| 3-(4-(Methoxycarbonyl)piperazin-1-yl)propanoic acid | Methoxycarbonyl group | Potential antitumor activity |
| 3-(4-(Ethoxycarbonyl)piperazin-1-yl)propanoic acid | Ethoxycarbonyl group | Investigated for antimicrobial properties |
The presence of the oxolane-2-carbonyl group in this compound contributes to its distinct chemical properties and biological activities compared to its analogs.
Q & A
Basic: What are the standard synthetic routes for 3-[4-(Oxolane-2-carbonyl)piperazin-1-yl]propanoic acid?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Piperazine Functionalization : Introduce the oxolane-2-carbonyl group to the piperazine ring via nucleophilic acyl substitution. This step often requires activated carbonyl derivatives (e.g., acid chlorides) and a base (e.g., triethylamine) to deprotonate the piperazine nitrogen .
Propanoic Acid Conjugation : Attach the propanoic acid moiety using a Michael addition or alkylation reaction. Solvent choice (e.g., DMF or THF) and temperature control (0–25°C) are critical to minimize side reactions .
Purification : Chromatography (HPLC or flash column) and recrystallization are standard for isolating the pure compound.
Advanced: How can computational modeling optimize the regioselective acylation of the piperazine ring?
Methodological Answer:
Regioselectivity challenges arise due to the symmetry of the piperazine ring. To address this:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify preferential acylation sites based on electron density distributions .
- Solvent Effects : Simulate solvent interactions (e.g., polar aprotic vs. nonpolar) to predict steric and electronic influences on reaction pathways .
- Experimental Validation : Cross-validate computational predictions with LC-MS monitoring of reaction intermediates .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the piperazine ring substitution pattern and propanoic acid integration (e.g., δ 3.5–4.0 ppm for piperazine protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] ion for CHNO) .
- IR Spectroscopy : Identify carbonyl stretches (1700–1750 cm) and carboxylic acid O-H bonds (2500–3300 cm) .
Advanced: How can researchers resolve contradictory bioactivity data in enzyme inhibition assays?
Methodological Answer:
Contradictions may arise from assay conditions or compound stability:
- pH Optimization : Adjust buffer pH to match the compound’s pKa (e.g., ~4.5 for the carboxylic acid group) to ensure ionization stability .
- Metabolite Screening : Use LC-MS/MS to detect degradation products during prolonged incubation .
- Control Experiments : Include competitive inhibitors (e.g., known piperazine-based inhibitors) to validate target specificity .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
The compound serves as:
- Pharmacophore Scaffold : Its piperazine-carboxylic acid structure is leveraged in designing CNS-targeting drugs (e.g., serotonin receptor modulators) .
- Enzyme Inhibitor Probes : Used to study acetylcholinesterase or monoamine oxidase interactions via structure-activity relationship (SAR) studies .
Advanced: What strategies mitigate solubility issues in in vivo studies?
Methodological Answer:
- Prodrug Design : Esterify the carboxylic acid group to improve lipid solubility, with hydrolysis in vivo restoring activity .
- Co-solvent Systems : Use cyclodextrin complexes or PEG-based solvents to enhance aqueous solubility while maintaining biocompatibility .
- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release .
Basic: How is the compound’s stability assessed under varying storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
- Light Sensitivity : UV-vis spectroscopy to detect photodegradation products under ICH Q1B guidelines .
Advanced: How can machine learning improve SAR predictions for derivatives?
Methodological Answer:
- Descriptor Libraries : Train models on datasets of piperazine derivatives with reported IC values against target proteins .
- Feature Selection : Prioritize molecular descriptors (e.g., logP, topological polar surface area) correlated with bioavailability .
- Validation : Use leave-one-out cross-validation to assess prediction accuracy against experimental IC data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
